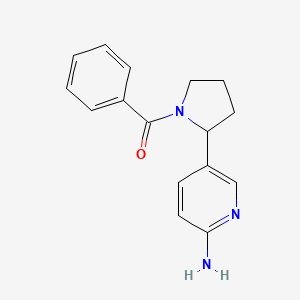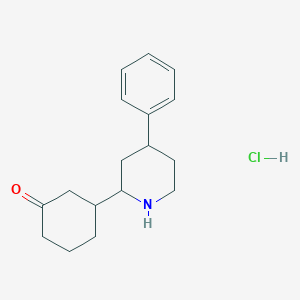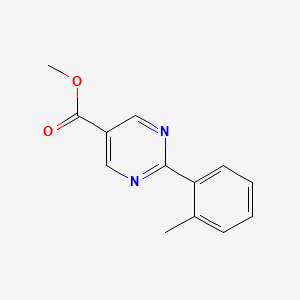![molecular formula C8H3ClF3NS B11807208 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cloro-2-(trifluorometil)benzo[d]tiazol es un compuesto heterocíclico que presenta un anillo de benzotiazol sustituido con un átomo de cloro en la posición 7 y un grupo trifluorometil en la posición 2
Métodos De Preparación
La síntesis de 7-Cloro-2-(trifluorometil)benzo[d]tiazol se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 7-cloro-6-fluoro-5-nitro-2-hidrazinilbenzo[d]tiazol con acetofenonas sustituidas en presencia de ácido acético glacial . Otro enfoque incluye el uso de técnicas de hibridación molecular, irradiación de microondas y reacciones multicomponente de una sola olla . Los métodos de producción industrial a menudo implican la optimización de estas reacciones para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
7-Cloro-2-(trifluorometil)benzo[d]tiazol sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en la posición sustituida con cloro.
Oxidación y reducción: Puede sufrir reacciones de oxidación y reducción, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes reductores como el borohidruro de sodio y agentes oxidantes como el permanganato de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
7-Cloro-2-(trifluorometil)benzo[d]tiazol tiene una amplia gama de aplicaciones de investigación científica:
Química medicinal: Se utiliza en la síntesis de moléculas bioactivas con potenciales propiedades antibacterianas, antifúngicas y anticancerígenas.
Ciencia de los materiales: El compuesto se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus propiedades electrónicas únicas.
Investigación biológica: Sirve como una herramienta para estudiar varias vías y mecanismos biológicos, particularmente aquellos que involucran la inhibición enzimática y la unión a receptores.
Aplicaciones industriales: El compuesto se emplea en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 7-Cloro-2-(trifluorometil)benzo[d]tiazol involucra su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, bloqueando así el acceso del sustrato. Además, puede modular la actividad del receptor al actuar como agonista o antagonista, dependiendo del receptor específico involucrado . Estas interacciones pueden conducir a varios efectos biológicos, incluidas las actividades antimicrobianas y anticancerígenas.
Comparación Con Compuestos Similares
7-Cloro-2-(trifluorometil)benzo[d]tiazol se puede comparar con otros compuestos similares, como:
2-Cloro-5-(trifluorometil)benzo[d]tiazol: Este compuesto tiene una estructura similar pero con el átomo de cloro en la posición 2 y el grupo trifluorometil en la posición 5.
Benzo[d]tiazol-2-tiol: Este compuesto presenta un grupo tiol en la posición 2 en lugar de un átomo de cloro.
7-Cloro-2-(piridin-4-il)benzo[d]tiazol: Este compuesto tiene un grupo piridinilo en la posición 2 en lugar de un grupo trifluorometil.
La singularidad de 7-Cloro-2-(trifluorometil)benzo[d]tiazol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C8H3ClF3NS |
|---|---|
Peso molecular |
237.63 g/mol |
Nombre IUPAC |
7-chloro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
Clave InChI |
MYCKGLAMZSDWMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)SC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)

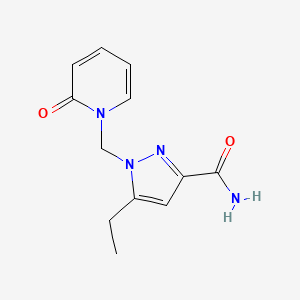

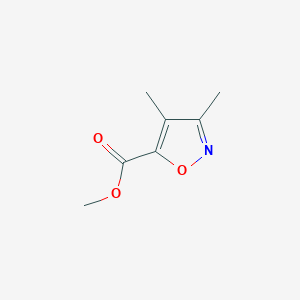
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
